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Abstract
ZEN-3862 is a potent and selective covalent inhibitor of the Bromodomain and Extra-Terminal

(BET) family of proteins, specifically targeting the first and second bromodomains (BD1 and

BD2) of BRD4. Its unique mechanism of action, involving the formation of a covalent bond with

a methionine residue in the BRD4 binding pocket, offers the potential for durable target

engagement and prolonged pharmacological effects. This document provides a comprehensive

overview of the chemical structure, properties, and experimental characterization of ZEN-3862,

intended to serve as a technical resource for researchers in epigenetics and drug discovery.

Chemical Structure and Properties
ZEN-3862 is a small molecule with the chemical formula C19H17FN2O3 and a molecular

weight of 340.35 g/mol .[1] The structure features a complex heterocyclic system designed for

optimal interaction with the acetyl-lysine binding pocket of BET bromodomains.

SMILES: O=C(C=CC(C1=C(C)ON=C1C)=C2)N2CC3=CC(F)=C(C4OC4)C=C3[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10821721#bc-rfq
https://www.benchchem.com/product/b10821721/docs?utm_src=pdf-body#zen-3862-a-technical-guide-to-a-covalent-bet-inhibitor
https://www.benchchem.com/product/b10821721/docs?utm_src=pdf-body#zen-3862-a-technical-guide-to-a-covalent-bet-inhibitor
https://www.benchchem.com/product/b10821721/docs?utm_src=pdf-body#zen-3862-a-technical-guide-to-a-covalent-bet-inhibitor
https://www.medchemexpress.com/zen-3862.html
https://www.medchemexpress.com/zen-3862.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821721?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A 2D representation of the chemical structure of ZEN-3862 is provided below.

Table 1: Physicochemical Properties of ZEN-3862

Property Value Reference

Molecular Formula C19H17FN2O3 [1]

Molecular Weight 340.35 g/mol [1]

CAS Number 1952264-33-3 [1][2]

Appearance White to off-white solid [1]

Purity ≥98%

Mechanism of Action and Signaling Pathway
ZEN-3862 functions as a covalent inhibitor of the BET family of proteins, which are key

epigenetic readers that regulate gene transcription. These proteins bind to acetylated lysine

residues on histones and transcription factors through their bromodomains. By inhibiting this
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interaction, ZEN-3862 disrupts the transcriptional programs of key oncogenes, such as c-MYC,

making it a promising candidate for cancer therapy.

The covalent nature of ZEN-3862's interaction with BRD4 distinguishes it from many other BET

inhibitors. It forms a stable bond with a methionine residue (Met149 in BRD4(BD1)), leading to

irreversible inhibition and a prolonged duration of action.

While the direct downstream signaling cascade of ZEN-3862 is a subject of ongoing research,

the inhibition of BRD4 is known to impact several critical cellular pathways. A related BET

inhibitor, ZEN-3365, has been shown to target the Hedgehog signaling pathway in acute

myeloid leukemia. Given the shared mechanism of BRD4 inhibition, it is plausible that ZEN-
3862 also modulates this pathway. The Hedgehog pathway plays a crucial role in embryonic

development and its aberrant activation is implicated in various cancers.
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Hypothesized Hedgehog Signaling Inhibition by ZEN-3862
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Caption: Hypothesized mechanism of ZEN-3862 action on the Hedgehog signaling pathway.
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Quantitative Data
The inhibitory activity of ZEN-3862 against the bromodomains of BRD4 has been quantified

using various biochemical assays. The half-maximal inhibitory concentrations (IC50) are

summarized below.

Table 2: In Vitro Inhibitory Activity of ZEN-3862

Target IC50 (µM) Reference

BRD4 (BD1) 0.16 [1][2]

BRD4 (BD2) 0.13 [1][2]

Experimental Protocols
The following sections detail the general methodologies employed for the characterization of

BET bromodomain inhibitors like ZEN-3862.

BRD4 Bromodomain Binding Assay (AlphaScreen)
This assay is a bead-based proximity assay used to measure the binding of ZEN-3862 to

BRD4 bromodomains.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a

biotinylated histone peptide substrate binds to a GST-tagged BRD4 bromodomain. Excitation of

the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead,

leading to a chemiluminescent signal. Competitive inhibitors like ZEN-3862 disrupt the

interaction between BRD4 and the histone peptide, leading to a decrease in the signal.

Protocol Outline:

Reagent Preparation:

Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

Dilute GST-tagged BRD4(BD1) or BRD4(BD2) to the desired concentration in assay

buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10821721/docs?utm_src=pdf-body#zen-3862-a-technical-guide-to-a-covalent-bet-inhibitor
https://www.benchchem.com/product/b10821721/docs?utm_src=pdf-body#zen-3862-a-technical-guide-to-a-covalent-bet-inhibitor
https://www.medchemexpress.com/zen-3862.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB05821303.htm?N=United%20States
https://www.medchemexpress.com/zen-3862.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB05821303.htm?N=United%20States
https://www.benchchem.com/product/b10821721/docs?utm_src=pdf-body#zen-3862-a-technical-guide-to-a-covalent-bet-inhibitor
https://www.benchchem.com/product/b10821721/docs?utm_src=pdf-body#zen-3862-a-technical-guide-to-a-covalent-bet-inhibitor
https://www.benchchem.com/product/b10821721/docs?utm_src=pdf-body#zen-3862-a-technical-guide-to-a-covalent-bet-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821721?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute the biotinylated histone H4 peptide substrate in assay buffer.

Prepare serial dilutions of ZEN-3862 in DMSO and then in assay buffer.

Assay Procedure:

In a 384-well plate, add the diluted ZEN-3862 or vehicle control.

Add the diluted BRD4 protein and the biotinylated histone peptide.

Incubate at room temperature for 30 minutes to allow for binding equilibrium.

Add Glutathione Donor beads and Streptavidin Acceptor beads.

Incubate in the dark at room temperature for 60 minutes.

Data Acquisition and Analysis:

Read the plate on an AlphaScreen-capable plate reader.

The IC50 values are calculated by fitting the dose-response curves using a non-linear

regression model.
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AlphaScreen Assay Workflow for ZEN-3862
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Caption: General workflow for determining the IC50 of ZEN-3862 using an AlphaScreen assay.
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Cellular Proliferation Assay
This assay evaluates the effect of ZEN-3862 on the growth of cancer cell lines.

Principle: The viability of cells is assessed after treatment with ZEN-3862 over a period of time.

Common methods include MTS or CellTiter-Glo assays, which measure metabolic activity as

an indicator of cell number.

Protocol Outline:

Cell Culture:

Culture a relevant cancer cell line (e.g., a hematological malignancy cell line known to be

dependent on BRD4) in appropriate media.

Assay Procedure:

Seed cells in a 96-well plate at a predetermined density.

Allow cells to attach overnight.

Treat cells with serial dilutions of ZEN-3862 or vehicle control.

Incubate for a specified period (e.g., 72 hours).

Data Acquisition and Analysis:

Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well.

Incubate according to the manufacturer's instructions.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

GI50 (concentration for 50% growth inhibition).

Conclusion
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ZEN-3862 is a novel covalent BET inhibitor with potent activity against BRD4. Its distinct

mechanism of action offers a promising avenue for the development of new anticancer

therapeutics. The data and protocols presented in this guide provide a foundational resource

for researchers interested in further exploring the biological activities and therapeutic potential

of ZEN-3862. Further investigation into its downstream signaling effects and in vivo efficacy is

warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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